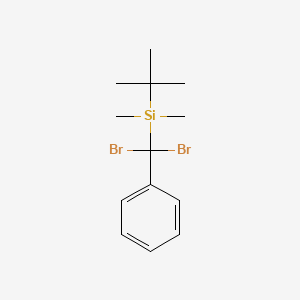![molecular formula C11H9N3O B12586303 3,10-Dihydro[1,4]diazepino[5,6-b]indol-5(4H)-one CAS No. 651043-32-2](/img/structure/B12586303.png)
3,10-Dihydro[1,4]diazepino[5,6-b]indol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,10-Dihydro[1,4]diazepino[5,6-b]indol-5(4H)-one is a heterocyclic compound that belongs to the class of diazepinoindoles. This compound is characterized by a fused ring system that includes both diazepine and indole moieties. It has garnered interest in the scientific community due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,10-Dihydro[1,4]diazepino[5,6-b]indol-5(4H)-one can be achieved through various synthetic routes. One common method involves the reaction of 3-(N-aryl-N-chloroacetyl)amino-2-formylindoles with substituted anilines . This reaction typically proceeds under mild conditions and results in the formation of 1,4-diaryl-2-oxo-1,2,3,6-tetrahydro[1,4]diazepino[6,5-b]indol-4-ium chlorides, which can be further reduced to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions
3,10-Dihydro[1,4]diazepino[5,6-b]indol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction of the compound can yield hexahydro derivatives.
Substitution: Substitution reactions can occur at the indole or diazepine moieties, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, often under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, hexahydro derivatives, and substituted diazepinoindoles .
Scientific Research Applications
3,10-Dihydro[1,4]diazepino[5,6-b]indol-5(4H)-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 3,10-Dihydro[1,4]diazepino[5,6-b]indol-5(4H)-one involves its interaction with specific molecular targets and pathways. For example, as an inhibitor of HCV NS5B polymerase, the compound binds to the active site of the enzyme, preventing the replication of the virus . The exact molecular targets and pathways involved in its other biological activities are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 7,8,9,10-Tetrahydro-6H-azepino[1,2-a]indoles
- 4-Oxo-2,3-dihydro-1H-[1,4]diazepino[1,7-a]indoles
- 1,2,4,5-Tetrahydro-[1,4]oxazepino[4,5-a]indoles
Uniqueness
3,10-Dihydro[1,4]diazepino[5,6-b]indol-5(4H)-one is unique due to its specific ring structure and the presence of both diazepine and indole moieties.
Properties
CAS No. |
651043-32-2 |
|---|---|
Molecular Formula |
C11H9N3O |
Molecular Weight |
199.21 g/mol |
IUPAC Name |
4,10-dihydro-3H-[1,4]diazepino[5,6-b]indol-5-one |
InChI |
InChI=1S/C11H9N3O/c15-11-9-7-3-1-2-4-8(7)14-10(9)12-5-6-13-11/h1-5,14H,6H2,(H,13,15) |
InChI Key |
RWRHRVURZNNWTG-UHFFFAOYSA-N |
Canonical SMILES |
C1C=NC2=C(C3=CC=CC=C3N2)C(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(Benzenesulfonyl)methyl]oct-2-enenitrile](/img/structure/B12586227.png)
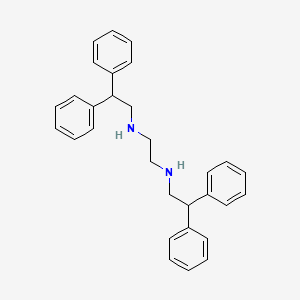

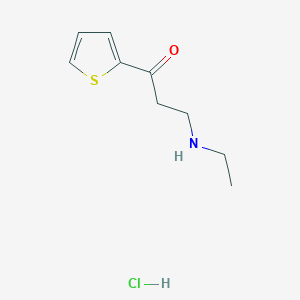
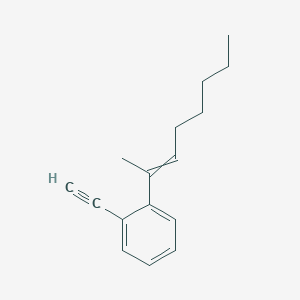
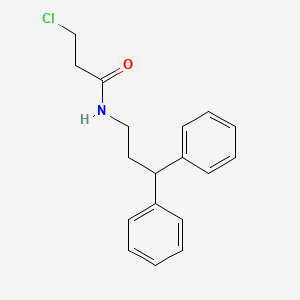
![Naphthalene, 2-bromo-7-[(4-methylphenyl)sulfonyl]-](/img/structure/B12586263.png)

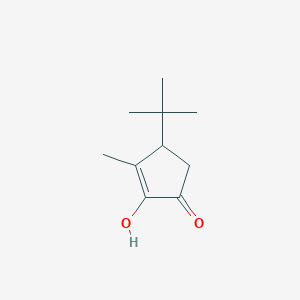
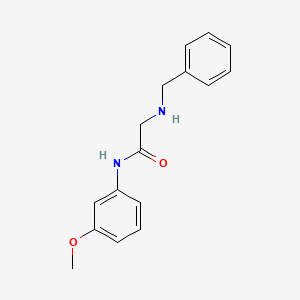
![2-[1-(Iodomethyl)cyclopropyl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole](/img/structure/B12586280.png)
![2H-1-Benzopyran-2-one, 7-[3-(acetyloxy)propoxy]-](/img/structure/B12586286.png)
